tert-butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . This compound, in particular, is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom on the indazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of tert-butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of the Indazole Core: The indazole core can be synthesized via a cyclization reaction involving 2-fluorobenzonitrile and hydrazine hydrate. The reaction is carried out in ethanol at elevated temperatures to form 5-fluoro-1H-indazole-3-amine.
Introduction of the tert-Butyl Ester Group: The amino group on the indazole ring is then protected using tert-butyl chloroformate (Boc anhydride) in the presence of a base such as DMAP (4-dimethylaminopyridine) in dichloromethane. The reaction mixture is stirred at room temperature to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the indazole ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to yield amine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide .
Scientific Research Applications
tert-Butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The amino and fluorine groups on the indazole ring may play a role in binding to enzymes or receptors, modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
tert-Butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Similar in structure but with a bromine atom instead of fluorine, which may result in different reactivity and biological activity.
tert-Butyl 3-amino-5-chloro-1H-indazole-1-carboxylate:
Properties
IUPAC Name |
tert-butyl 3-amino-5-fluoroindazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPUEPVRGCDYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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